4-(Piperidin-1-ylmethyl)phenol

Descripción general

Descripción

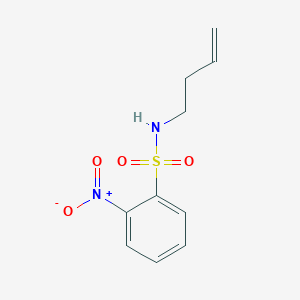

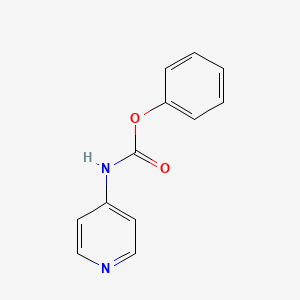

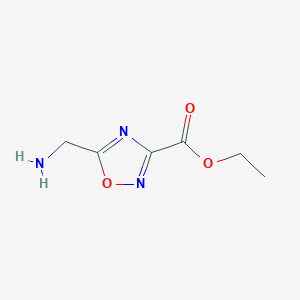

4-(Piperidin-1-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(Piperidin-1-ylmethyl)phenol, involves complex organic reactions. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .Molecular Structure Analysis

The molecular structure of 4-(Piperidin-1-ylmethyl)phenol consists of a phenol group attached to a piperidine ring via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 .Chemical Reactions Analysis

Phenols, like 4-(Piperidin-1-ylmethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis

4-(Piperidin-1-ylmethyl)phenol is a solid substance with a molecular weight of 191.27 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

4-(Piperidin-1-ylmethyl)phenol: is a compound that plays a significant role in the pharmaceutical industry due to its piperidine structure. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This compound can be used as a building block for synthesizing various drugs, especially those targeting neurological disorders, due to its ability to cross the blood-brain barrier.

Synthesis of Biologically Active Piperidines

The compound serves as a precursor in the synthesis of biologically active piperidines. These activities include the development of new molecules with potential therapeutic effects, such as antihypertensive agents, analgesics, and antipsychotics .

Chemical Synthesis

This compound is involved in chemical synthesis processes, particularly in the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions . These reactions are crucial for creating complex organic molecules for various applications.

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCKWVMOXOYTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469800 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylmethyl)phenol | |

CAS RN |

73152-41-7 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)